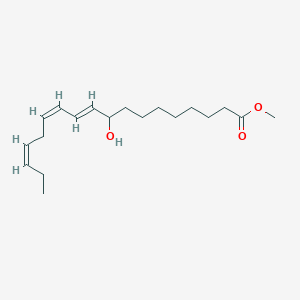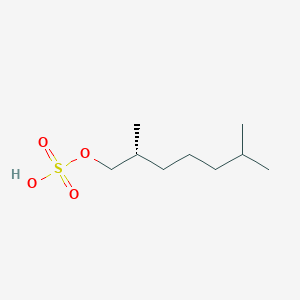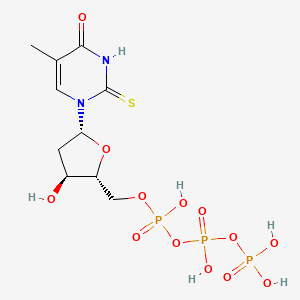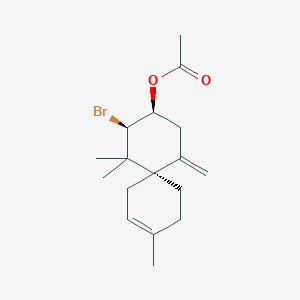
Acetyldeschloroelatol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyldeschloroelatol is a natural product found in Aplysia dactylomela with data available.
Applications De Recherche Scientifique
Cytotoxic Properties
Acetyldeschloroelatol, a compound isolated from the sea hare Aplysia dactylomela, has been studied for its cytotoxic properties. Research conducted by (Dias et al., 2005) found that acetyldeschloroelatol exhibited in vitro cytotoxicity against cancer cell lines, including HeLa and Hep-2, as well as nontumoral Vero cells. This study suggests a potential for acetyldeschloroelatol in cancer research, particularly in the exploration of novel cytotoxic agents.
Biopolymer Modification
While not directly related to acetyldeschloroelatol, research into the acetylation of biopolymers highlights the broader scientific interest in acetyl compounds. A study by (Nogi et al., 2006) investigated the acetylation of bacterial cellulose nanofibers. This modification enhanced the properties of nanocomposites for optoelectronic device applications by reducing hygroscopicity and maintaining high optical transparency and thermal stability.
Acetyl-Related Enzymatic Activity
Research on acetylornithinase from Escherichia coli, involving the synthesis of N”-Acetyl-n-ornithine, contributes to understanding the role of acetyl compounds in biochemical processes. The study conducted by (Vogel & Bonner, 1956) focused on the partial purification of the enzyme and its properties, which is valuable for comprehending how acetyl groups influence protein function and metabolic pathways.
Biomedical Material Development
The development of chitin and chitosan, derived from shellfish and based on the N-acetyl-glucosamine monomer, illustrates the significance of acetyl compounds in biomedical material science. (Khor & Lim, 2003) discussed chitin and chitosan's use as wound dressing materials, drug delivery vehicles, and in tissue engineering, highlighting the diverse applications of acetyl-based biopolymers in medicine.
Propriétés
Formule moléculaire |
C17H25BrO2 |
|---|---|
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
[(3S,4R,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate |
InChI |
InChI=1S/C17H25BrO2/c1-11-6-8-17(9-7-11)12(2)10-14(20-13(3)19)15(18)16(17,4)5/h6,14-15H,2,7-10H2,1,3-5H3/t14-,15-,17-/m0/s1 |
Clé InChI |
NQXXGYWRUKNVOU-ZOBUZTSGSA-N |
SMILES isomérique |
CC1=CC[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)OC(=O)C |
SMILES canonique |
CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)OC(=O)C |
Synonymes |
acetyldeschloroelatol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B1253983.png)

![[(1R,2S,3R,5R,6S,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate](/img/structure/B1253987.png)
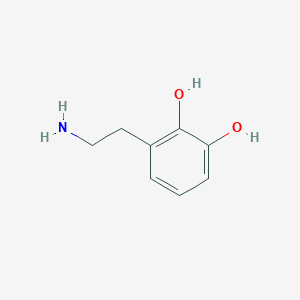
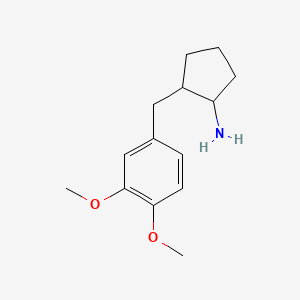
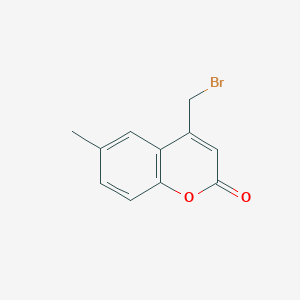
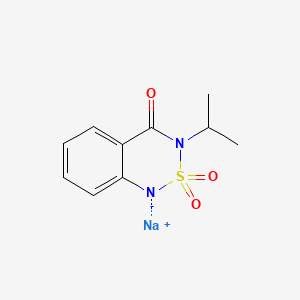
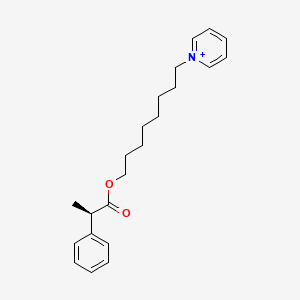
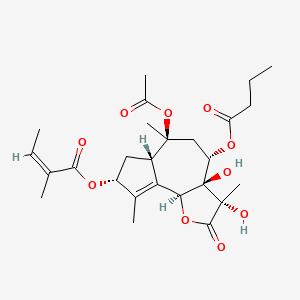
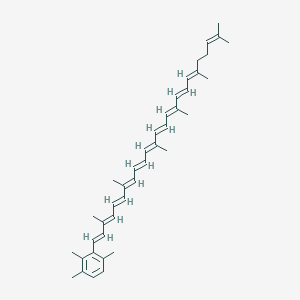
![2,3-Dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1254001.png)
